5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c11-7-2-1-6(16-7)8(14)13-10(17)12-5-3-4-18-9(5)15/h1-2,5H,3-4H2,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMQOHDFFODGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is , with a molecular weight of approximately 352.2 g/mol. The compound features a furan ring, a bromo substituent, and a thiophene derivative, which contribute to its biological activity.
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
- Anti-inflammatory Properties : Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .
- Anticancer Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its mechanisms of action and potential as an anticancer drug .
Agricultural Applications
The compound's properties extend beyond medicinal chemistry; it has also been investigated for use in agriculture as a fungicide. Its efficacy against fungal pathogens affecting crops could provide a new avenue for sustainable agricultural practices .
| Biological Activity | Test System | Results |
|---|---|---|
| Antimicrobial | Various bacterial strains | Effective against multiple strains |
| Anti-inflammatory | In vitro cytokine assays | Significant inhibition of cytokines |
| Anticancer | Cancer cell lines | Induced apoptosis in specific lines |
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential for clinical applications in treating infections .
- Case Study on Anti-inflammatory Mechanism : In another study, the anti-inflammatory effects were assessed using RAW 264.7 macrophages. The compound was found to significantly reduce nitric oxide production, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
- Case Study in Agriculture : Field trials conducted on tomato plants treated with the compound demonstrated a marked reduction in fungal infections compared to untreated controls. This suggests its viability as an eco-friendly alternative to synthetic fungicides .
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally analogous carboxamides and thiourea derivatives. Key parameters include melting points, synthetic yields, substituent effects, and biological activity.
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Structural Diversity and Substituent Effects :
- The target compound distinguishes itself through the 2-oxotetrahydrothiophen group, which introduces conformational rigidity and sulfur-based reactivity absent in simpler aryl derivatives (e.g., methoxyphenyl or formylphenyl substituents) .
- Thiophene-2-carboxamide derivatives (e.g., ) exhibit higher melting points (244–246°C) compared to furan analogues, likely due to enhanced π-π interactions from the sulfur-containing aromatic system.
- Nitrothiazole and coumarin derivatives () highlight the role of electron-withdrawing groups in modulating bioactivity, though their synthetic yields are lower (44% and unspecified, respectively).
Synthetic Yields :
- The highest yield (82%) is observed in thiophene-based carboxamides (), whereas formylphenyl-substituted furans () show poor yields (18%), possibly due to steric hindrance or side reactions.
Spectroscopic and Electronic Properties: The bromo substituent on the furan ring (common in ) induces electron withdrawal, altering NMR chemical shifts (e.g., δ 7.73 ppm for H-3 in vs. δ 7.15 ppm in non-brominated analogues). Carbamothioyl groups exhibit characteristic IR stretches at ~1200–1250 cm⁻¹ (C=S) and 1650–1700 cm⁻¹ (C=O), consistent across derivatives .
Coumarin derivatives () demonstrate anti-breast cancer activity, implying that brominated furan-carboxamides with similar substituents may share therapeutic relevance.
Biological Activity
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Thiophene Ring : The initial step involves the synthesis of the tetrahydrothiophen moiety, which serves as a key structural component.
- Bromination : Bromination of the thiophene derivative is performed to introduce the bromine atom at the 5-position.
- Carbamothioyl Group Addition : The carbamothioyl group is introduced through reaction with appropriate thioketones or isothiocyanates.
- Furan Carboxamide Formation : Finally, the furan ring is formed and functionalized to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, 5-bromo-N-alkylthiophene derivatives have demonstrated significant activity against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL . This suggests that modifications to the thiophene structure could enhance antibacterial efficacy.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of functional groups capable of interacting with inflammatory pathways. Research into similar furan-based compounds has shown promise in reducing inflammation markers in vitro and in vivo, indicating a potential for therapeutic applications in inflammatory diseases .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases or lipoxygenases.
Case Studies
- Case Study on Antibacterial Efficacy :
- In Vivo Anti-inflammatory Study :
Q & A
Basic: How can researchers optimize the synthetic yield of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with brominated furan and tetrahydrothiophene precursors. Key steps include:
- Coupling Reactions : Use Suzuki or Gewald coupling to introduce the bromo-furan moiety and tetrahydrothiophene ring .
- Carbamothioylation : Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) to ensure efficient thiourea bond formation .
- Purification : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the product at ≥95% purity .
Critical Parameters : Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 for furan:tetrahydrothiophene) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ to confirm the presence of the bromo-furan (δ 7.2–7.5 ppm) and tetrahydrothiophene-2-one (δ 2.8–3.2 ppm) moieties. N NMR can validate the carbamothioyl group .
- Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) in ESI+ mode ensures molecular ion alignment with the theoretical mass (C₁₀H₁₀BrN₂O₃S: ~335.96 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and analyze crystal packing .
Advanced: How can contradictory biological activity data (e.g., inconsistent IC₅₀ values) be resolved in enzyme inhibition assays?
Methodological Answer:
Contradictions often arise from assay conditions or compound stability. To resolve:
- Buffer Optimization : Test phosphate vs. Tris buffers (pH 7.4) to rule out pH-dependent degradation .
- Solubility Assessment : Use co-solvents (e.g., DMSO ≤1%) or surfactants (Tween-20) to ensure uniform dispersion in aqueous media .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) for 1–4 hours and analyze via LC-MS to identify active/inactive metabolites .
Case Study : Inconsistent IC₅₀ values against COX-2 were traced to thiourea hydrolysis under high-salt conditions, resolved by switching to low-ionic-strength buffers .
Advanced: What computational strategies predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling : Use SwissADME or QikProp to calculate LogP (predicted ~2.8), polar surface area (~85 Ų), and permeability (Caco-2: moderate) .
- Docking Studies : Perform AutoDock Vina simulations with protein targets (e.g., COX-2 PDB: 5KIR) to assess binding affinity. Focus on hydrogen bonds between the carbamothioyl group and Arg120/His90 residues .
- MD Simulations : Run 100 ns molecular dynamics in GROMACS to evaluate stability of the ligand-receptor complex, analyzing RMSD (<2 Å indicates stable binding) .
Advanced: How can researchers address low solubility in pharmacological studies?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility. For example, hydrochloride salts increased solubility by 3-fold in PBS .
- Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) prepared via solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis at λmax 275 nm .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the tetrahydrothiophene ring, which are cleaved in vivo by esterases .
Advanced: What mechanistic studies elucidate its interaction with cytochrome P450 enzymes?
Methodological Answer:
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., Vivid® CYP3A4) in human liver microsomes. Calculate Kᵢ values via Dixon plots to determine competitive/non-competitive inhibition .
- Metabolite Identification : After incubation with CYP2C9/2D6 isoforms, analyze metabolites via UPLC-QTOF-MS. Key oxidation sites are predicted at the furan ring’s α-carbon .
- Crystallography : Co-crystallize the compound with CYP2C9 (PDB: 1R9O) to map binding interactions, particularly π-π stacking between bromo-furan and Phe476 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
